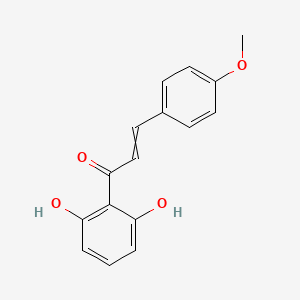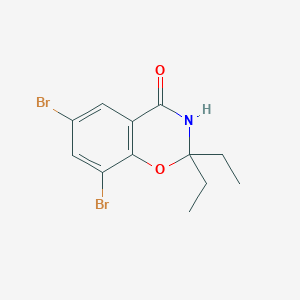
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of two bromine atoms at positions 6 and 8, and two ethyl groups at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoxazine ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of dibromo-oxides.
Reduction: Formation of debrominated benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Applications De Recherche Scientifique
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dibromo-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 6,8-Dibromo-1,3-dihydro-1,3,3-tri-
Uniqueness
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of two ethyl groups at position 2, which can influence its chemical reactivity and physical properties. The specific substitution pattern and the presence of bromine atoms make it distinct from other benzoxazine derivatives, providing unique opportunities for its application in various fields.
Propriétés
Numéro CAS |
104619-86-5 |
|---|---|
Formule moléculaire |
C12H13Br2NO2 |
Poids moléculaire |
363.04 g/mol |
Nom IUPAC |
6,8-dibromo-2,2-diethyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H13Br2NO2/c1-3-12(4-2)15-11(16)8-5-7(13)6-9(14)10(8)17-12/h5-6H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
MBVBXXYDDYIVCQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC(=O)C2=C(O1)C(=CC(=C2)Br)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


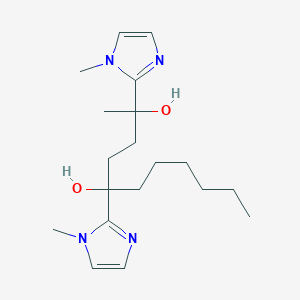


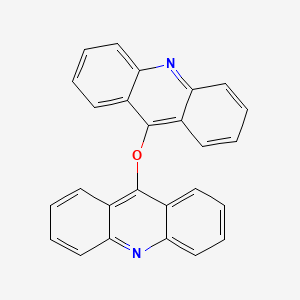
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
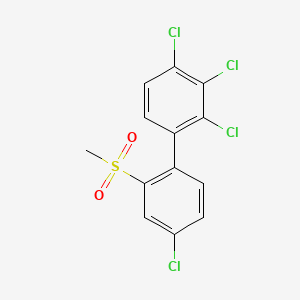
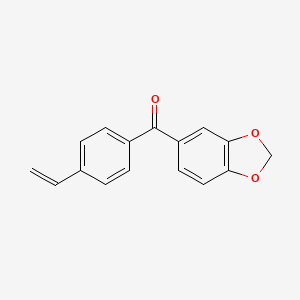
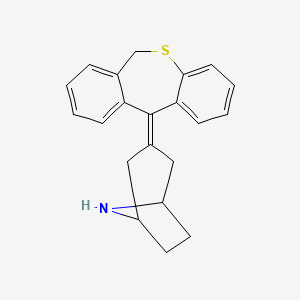
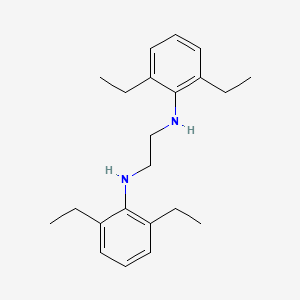
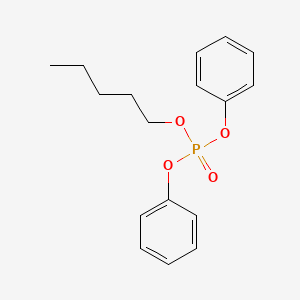

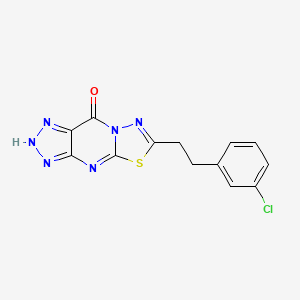
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
